p-Toluoyl chloride phenylhydrazone
Description
p-Toluoyl chloride phenylhydrazone (TCPH) is a hydrazone derivative formed by the condensation of p-toluoyl chloride (4-methylbenzoyl chloride) with phenylhydrazine. Structurally, it features a benzoyl group substituted with a methyl group at the para position, linked to a phenylhydrazone moiety. This compound is notable for its applications in synthetic organic chemistry, particularly in the synthesis of heterocycles and bioactive molecules, as well as its role in metabolic studies in veterinary toxicology .
Key properties:
Properties
CAS No. |
25939-01-9 |
|---|---|
Molecular Formula |
C14H13ClN2 |
Molecular Weight |
244.72 g/mol |
IUPAC Name |
(1Z)-4-methyl-N-phenylbenzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C14H13ClN2/c1-11-7-9-12(10-8-11)14(15)17-16-13-5-3-2-4-6-13/h2-10,16H,1H3/b17-14- |
InChI Key |
NCIYWTPIOZOIFT-VKAVYKQESA-N |
SMILES |
CC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)Cl |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=CC=CC=C2)Cl |
Synonyms |
4-toluoyl chloride phenylhydrazone p-toluoyl chloride phenylhydrazone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
TCPH belongs to the broader class of benzoyl chloride phenylhydrazones. Variations in substituents on the benzoyl group significantly alter reactivity and biological activity:
Electronic Effects :
- Electron-donating groups (e.g., -CH₃ in TCPH) activate the benzoyl ring for electrophilic substitution, improving reaction efficiency.
- Electron-withdrawing groups (e.g., -CN, -NO₂) deactivate the ring, reducing yields in Friedel-Crafts reactions .
Reactivity Challenges :
Table: Comparative Bioactivity
| Compound | Target Organism | Effective Concentration (ppm) |
|---|---|---|
| TCPH | Rhizoglyphus echinopus | 500–1000 |
| p-(Methylthio)benzoyl chloride phenylhydrazone | Syphacia obvelata | 10–50 |
| Benzoyl chloride phenylhydrazone | General arthropods | >1000 |
Stability and Handling Considerations
Q & A
Q. What are the standard protocols for synthesizing p-toluoyl chloride phenylhydrazone?
The synthesis typically involves reacting p-toluoyl chloride with phenylhydrazine derivatives. For example, p-toluoyl chloride is condensed with phenylhydrazine in dichloroethane under controlled conditions, often using catalysts like aluminum chloride or polyphosphoric acid to enhance yield. Reaction optimization may require temperature control (e.g., ice baths for exothermic steps) and stoichiometric adjustments to minimize side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
Common methods include:
- NMR spectroscopy : To confirm the presence of aromatic protons, hydrazone linkage (N–H), and methyl groups from the p-toluoyl moiety.
- Melting point analysis : Comparing observed values with literature data (e.g., 138.5–142.5°C for alkylthio analogs) .
- Elemental analysis : Validating C, H, N, and S content to ensure stoichiometric consistency .
Q. What safety precautions are critical when handling this compound?
Due to its reactivity:
- Use inert atmospheres (e.g., nitrogen) to prevent hydrolysis or oxidation.
- Avoid exposure to moisture, as acyl chlorides readily hydrolyze to carboxylic acids.
- Employ personal protective equipment (PPE) including gloves and goggles, referencing SDS guidelines for related compounds .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of this compound in cycloaddition reactions?
Studies show that temperature and solvent polarity significantly affect reaction pathways. For instance, thermal treatment (e.g., 160°C) of benzaldehyde phenylhydrazone with nitrilimines favors NH-group involvement, forming hydrazidines, whereas lower temperatures (25–80°C) promote cycloaddition at the C=N bond . Optimizing solvent systems (e.g., chloroform vs. carbon tetrachloride) can further modulate selectivity .
Q. What analytical challenges arise in detecting degradation products of this compound, and how can they be addressed?
Degradation via hydrolysis or thermal rearrangement may yield complex byproducts like benzil β-phenylosazone. Advanced techniques include:
- LC-MS/MS : To trace low-abundance metabolites or decomposition intermediates.
- Thermogravimetric analysis (TGA) : To study thermal stability and identify rearrangement products .
- Isotopic labeling : Tracking bound residues in biological systems, as demonstrated in sheep erythrocyte metabolism studies .
Q. How can AI-driven tools enhance the reproducibility of this compound-based protocols?
Platforms like PubCompare.ai enable cross-referencing of literature protocols (e.g., solvent choices, catalyst ratios) and AI-driven optimization to mitigate batch-to-batch variability. For example, comparing phosphorylation steps in alkylthio analogs can highlight optimal reagent combinations and reaction durations .
Q. What strategies improve the yield of Wittig condensations involving this compound intermediates?
Key factors include:
- Pre-activation of reagents : Converting p-toluoyl chloride to phosphonium salts enhances reactivity in Wittig reactions .
- Solvent selection : Polar aprotic solvents (e.g., dichloroethane) stabilize intermediates and reduce side reactions.
- Catalytic additives : Using Lewis acids like aluminum chloride to accelerate hydrazone formation .
Methodological Notes
- Data Contradictions : Discrepancies in melting points or yields across studies (e.g., alkylthio analogs vs. parent compounds ) may stem from impurities or divergent synthetic routes. Cross-validate protocols using orthogonal techniques.
- Critical Parameters : Reaction pH and temperature are pivotal in avoiding decomposition; for example, phenylhydrazones are pH-sensitive and degrade under strongly acidic/basic conditions .
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